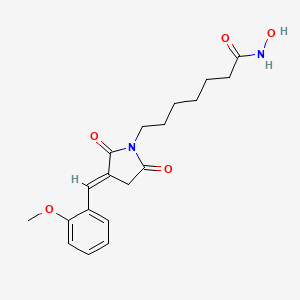
Hdac-IN-71
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac-IN-71 is a compound known for its inhibitory effects on histone deacetylases (HDACs). Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases .
Métodos De Preparación
The synthesis of Hdac-IN-71 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of benzamide-based HDAC ligands, which are then linked to other molecular structures to form the final compound . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG), along with other reagents such as Tween 80 and deionized water . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing yield and purity.
Análisis De Reacciones Químicas
Hdac-IN-71 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the compound can be oxidized using agents like hydrogen peroxide, reduced using agents like sodium borohydride, and substituted using nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzamide moiety and other functional groups within the molecule.
Aplicaciones Científicas De Investigación
Hdac-IN-71 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of histone deacetylases in gene regulation and chromatin remodeling . In biology, it is employed to investigate the effects of HDAC inhibition on cellular processes such as proliferation, differentiation, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, neurodegenerative diseases, and other conditions associated with dysregulated HDAC activity . Additionally, the compound has industrial applications in the development of new drugs and imaging agents .
Mecanismo De Acción
Hdac-IN-71 exerts its effects by inhibiting the activity of histone deacetylases. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression . The molecular targets of this compound include various HDAC isoforms, such as HDAC1, HDAC2, and HDAC3 . The pathways involved in its mechanism of action include the suppression of NF-κB signaling, upregulation of cell cycle regulators like p21 and p53, and downregulation of antiapoptotic proteins such as Bcl-2 . These effects collectively contribute to the compound’s therapeutic potential in cancer and other diseases.
Comparación Con Compuestos Similares
Hdac-IN-71 is part of a broader class of HDAC inhibitors, which includes compounds like Panobinostat, Vorinostat, and Belinostat . Compared to these similar compounds, this compound exhibits unique properties, such as higher selectivity for certain HDAC isoforms and distinct effects on gene expression . For example, this compound has been shown to be more effective in inducing cell death in certain cancer cell lines compared to Panobinostat . Other similar compounds include Trichostatin A and Romidepsin, which also target HDACs but differ in their chemical structures and specificities .
Propiedades
Fórmula molecular |
C19H24N2O5 |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
N-hydroxy-7-[(3E)-3-[(2-methoxyphenyl)methylidene]-2,5-dioxopyrrolidin-1-yl]heptanamide |
InChI |
InChI=1S/C19H24N2O5/c1-26-16-9-6-5-8-14(16)12-15-13-18(23)21(19(15)24)11-7-3-2-4-10-17(22)20-25/h5-6,8-9,12,25H,2-4,7,10-11,13H2,1H3,(H,20,22)/b15-12+ |
Clave InChI |
FKCQAJYTZWXNQB-NTCAYCPXSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/2\CC(=O)N(C2=O)CCCCCCC(=O)NO |
SMILES canónico |
COC1=CC=CC=C1C=C2CC(=O)N(C2=O)CCCCCCC(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-(dipropylamino)-N-[2-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethylamino]-2-oxoethyl]-2-[[(2S)-3-methyl-2-[6-(2-methylsulfonylpyrimidin-5-yl)hex-5-ynoylamino]butanoyl]amino]hexanamide](/img/structure/B12370147.png)

![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B12370160.png)
![N-[(1S)-1-pyridin-2-ylethyl]-8-[4-(trifluoromethyl)phenyl]quinoline-3-carboxamide](/img/structure/B12370166.png)


![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)




![2-[2-[(Z)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B12370211.png)

